molecular formula C4H5ClF3N3O B1400506 (5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride CAS No. 1364677-67-7

(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Cat. No. B1400506
CAS RN: 1364677-67-7
M. Wt: 203.55 g/mol
InChI Key: FRWGOUAWGVYBNE-UHFFFAOYSA-N
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Description

The compound “(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” is likely to be an organic compound containing a trifluoromethyl group (-CF3), an oxadiazole ring, and an amine group (-NH2). The presence of these functional groups could give the compound certain chemical properties and reactivity patterns .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic structure of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is quite stable but can participate in certain reactions under specific conditions . The amine group is a common functional group in organic chemistry and can undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity, solubility, and boiling/melting points .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group is a common feature in many pharmaceutical compounds due to its ability to enhance the biological activity and metabolic stability of drugs . This compound, with its trifluoromethyl group, could be utilized in the synthesis of new drug molecules, especially those targeting diseases where modulation of protein interactions is crucial. Its potential applications include the development of novel therapeutics for cancer, neurodegenerative disorders, and infectious diseases.

Agrochemical Formulations

Compounds with a trifluoromethyl group, such as the one , have been widely used in the agrochemical industry . They can serve as intermediates in the synthesis of herbicides, fungicides, and insecticides. The unique physicochemical properties imparted by the trifluoromethyl group contribute to the efficacy and selectivity of agrochemicals.

Veterinary Medicine

Similar to its applications in human pharmaceuticals, this compound could also be used in the development of veterinary drugs . Its structural motif could be beneficial in creating medications that are more potent and longer-lasting, improving the treatment of diseases in animals.

Organic Synthesis

This compound is valuable as a reagent in organic synthesis. It can be used to prepare a variety of heterocyclic compounds, which are core structures in many drugs and natural products. Its role in facilitating the synthesis of complex molecules is significant for advancing chemical research.

Ligand in Coordination Chemistry

The compound’s structure makes it suitable for use as a ligand in coordination chemistry. It can bind to metal ions, forming complexes that are useful in catalysis and materials science. These complexes can be applied in various catalytic processes, including those important for environmental and green chemistry.

Material Science

Due to the presence of the trifluoromethyl group, this compound could be explored for its applications in material science . It may contribute to the development of novel materials with unique properties, such as increased resistance to degradation or improved electronic characteristics.

Future Directions

The study of trifluoromethyl-containing compounds is an active area of research in medicinal chemistry due to their potential biological activities . Future research on this compound could involve exploring its potential biological activities and optimizing its synthesis.

properties

IUPAC Name

[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3O.ClH/c5-4(6,7)3-9-2(1-8)10-11-3;/h1,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWGOUAWGVYBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=N1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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